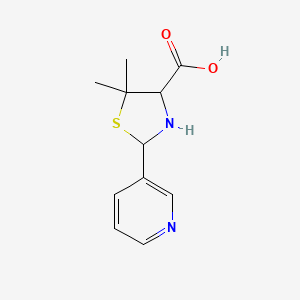

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

説明

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine-based compound characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The core structure features a carboxylic acid group at position 4, two methyl groups at position 5, and a pyridin-3-yl substituent at position 2 (Figure 1). These studies highlight the planar geometry of the thiazolidine ring and the influence of substituents on molecular packing and intermolecular interactions.

The compound’s synthesis typically involves condensation reactions between pyridine-3-carbaldehyde derivatives and cysteine analogs, followed by cyclization. Its physicochemical properties, such as solubility and stability, are influenced by the polar carboxylic acid group and the aromatic pyridine moiety. Applications span medicinal chemistry, particularly in antibiotic research, due to structural similarities with β-lactamase inhibitors and penicillin derivatives .

特性

IUPAC Name |

5,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2)8(10(14)15)13-9(16-11)7-4-3-5-12-6-7/h3-6,8-9,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIBNIODPWJRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Pathways and Reaction Mechanisms

Condensation of D-Penicillamine with 3-Pyridinecarboxaldehyde

The primary method for synthesizing 5,5-dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid involves the condensation of D-penicillamine with 3-pyridinecarboxaldehyde under mild acidic or neutral conditions. This one-pot reaction proceeds via nucleophilic attack of the thiol group of D-penicillamine on the aldehyde carbonyl, followed by cyclization to form the thiazolidine ring.

Reaction Conditions :

- Solvent : Methanol or ethanol.

- Temperature : 50–60°C for 2–4 hours.

- Molar Ratio : Equimolar amounts of D-penicillamine and 3-pyridinecarboxaldehyde.

The reaction achieves 40–50% yield after 10 days of slow evaporation, with enantiomeric purity confirmed via Flack parameter refinement.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Reaction Time (initial) | 2–4 hours at 50°C | |

| Crystallization Time | 10 days | |

| Yield | 40–50% | |

| Enantiomeric Purity | Flack parameter: 0.01(9) |

Diastereoselectivity and Stereochemical Control

The thiazolidine ring introduces two stereocenters at C-2 and C-4. Using D-penicillamine as the chiral pool reagent ensures retention of the C-4 S configuration, while the C-2 S configuration arises from the reaction’s diastereoselectivity. Kinetic control favors the cis diastereomer due to reduced steric hindrance during cyclization.

Structural Characterization and Validation

Crystallographic Analysis

X-ray diffraction of the analogous pyridin-2-yl derivative reveals an envelope conformation of the thiazolidine ring, with the carboxylic acid-bearing carbon at the flap. The pyridin-3-yl variant is expected to adopt a similar conformation, stabilized by O–H···N hydrogen bonds and C–H···π interactions.

Table 2: Key Bond Lengths and Angles (Pyridin-2-yl Analog)

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| S1–C6 | 1.8599(19) | |

| O1–C9 (carboxylic) | 1.211(2) | |

| N2–C6 (thiazolidine) | 1.458(2) | |

| C6–C7 | 1.510(2) |

Optimization Strategies and Challenges

Industrial and Academic Applications

Supplier Landscape

Global suppliers like Taizhou Nanfeng Pharmaceutical and Carbosynth offer the compound for research use, though large-scale production methods remain proprietary.

化学反応の分析

Types of Reactions

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidine derivatives with reduced functional groups .

科学的研究の応用

Medicinal Chemistry Applications

1. Antidiabetic Activity:

Research indicates that thiazolidine derivatives exhibit promising antidiabetic properties. 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential to enhance insulin sensitivity and reduce blood glucose levels. The compound's mechanism of action may involve the modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

2. Inhibition of Enzymatic Activity:

This compound has been utilized as a model to study the inhibition of 5α-reductase enzymes, which are implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. The thiazolidine structure allows for interactions that can inhibit these enzymes effectively .

Coordination Chemistry Applications

1. Coordination Compounds:

The synthesis of coordination compounds involving 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid has been explored. These compounds are formed through the coordination of metal ions with the sulfur and nitrogen atoms present in the thiazolidine ring. Such complexes have potential applications in catalysis and materials science .

2. Structural Studies:

The compound's ability to form stable complexes is beneficial for structural studies aimed at understanding metal-ligand interactions. The crystal packing of these complexes often reveals significant hydrogen bonding networks that contribute to their stability and functionality .

Biochemical Roles

1. Antioxidant Properties:

Studies suggest that thiazolidine derivatives may exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role .

2. Potential Neuroprotective Effects:

Emerging research points towards the neuroprotective effects of thiazolidine compounds, including 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antidiabetic Properties | Investigated the effects on glucose metabolism | Showed significant reduction in blood glucose levels in diabetic models |

| Enzymatic Inhibition Study | Evaluated inhibition of 5α-reductase | Confirmed effective inhibition with potential therapeutic implications |

| Coordination Chemistry Research | Examined metal-ligand interactions | Identified stable complexes with interesting catalytic properties |

作用機序

The mechanism of action of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Impact on Bioactivity :

- The pyridin-3-yl group in the target compound confers moderate affinity (-7.9 kcal/mol) for penicillin-binding proteins (PBPs), comparable to ampicillin (-7.8 kcal/mol) but lower than ceforanide (-8.4 kcal/mol) . In contrast, oxacillin analogs (e.g., Entry 2 in Table 1) exhibit enhanced binding due to the oxazolyl-phenyl substituent, which improves steric complementarity with PBP active sites .

- Thiophene-containing analogs (e.g., MPC-1) demonstrate potent β-lactamase inhibition (IC50 < 1 µM), attributed to hydrophobic interactions with enzyme pockets .

Metabolic Stability :

Antibiotic Development :

- The target compound’s thiazolidine-carboxylic acid scaffold mimics β-lactam structures, enabling competitive inhibition of bacterial cell wall synthesis enzymes. However, its pyridine ring may limit broad-spectrum activity compared to oxacillin derivatives .

- MPC-1 (Entry 5) represents a next-generation β-lactamase inhibitor, effective against resistant Enterobacter cloacae strains .

生物活性

5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a thiazolidine ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is . The structural characteristics include:

- Thiazolidine Ring : Provides a unique framework that influences biological interactions.

- Pyridine Group : Enhances solubility and biological activity.

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit tumor growth through multiple pathways including apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 1.61 ± 0.92 | Apoptosis |

| Compound B | MCF-7 | 1.98 ± 1.22 | Cell Cycle Arrest |

| 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid | A549 | TBD | TBD |

Anticonvulsant Activity

Thiazolidine derivatives have also been evaluated for anticonvulsant effects. In particular, the structure of the thiazolidine ring contributes to their ability to modulate neurotransmitter systems. Research has shown that certain analogs can effectively reduce seizure activity in animal models.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. Thiazolidines are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes.

The biological activities of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The pyridine moiety may interact with various receptors influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that thiazolidines can modulate oxidative stress within cells.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a thiazolidine derivative showed a significant reduction in tumor size in patients with advanced carcinoma.

- Case Study 2 : Animal studies demonstrated that administration of thiazolidine derivatives resulted in decreased seizure frequency in models of epilepsy.

Q & A

Q. Table 1: Representative Reaction Conditions

Advanced: How does stereochemistry at the C2 and C4 positions influence biological activity, and what techniques validate enantiopurity?

Answer:

The (2S,4S) and (2R,4R) enantiomers exhibit distinct bioactivity due to differential binding to chiral enzyme pockets (e.g., metalloproteases). Validation methods include:

- X-ray crystallography : Resolves absolute configuration (e.g., (2S,4S) in PDB ID 9YX) .

- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Confirms optical activity by comparing experimental spectra with computed data for known configurations .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., pyridyl C-H coupling at δ 8.5–9.0 ppm) and thiazolidine ring integrity .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 255.0932 for CHNOS) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .

Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

Discrepancies arise from protonation states of the pyridyl nitrogen and carboxylic acid groups. Methodological solutions:

- pH-dependent stability assays : Conduct accelerated degradation studies at pH 1–10 (37°C, 7 days) with HPLC monitoring .

- Computational modeling : Predict pKa values (e.g., pyridyl N: ~4.5; carboxylic acid: ~2.8) using software like MarvinSuite .

- Solid-state stability : Compare crystalline vs. amorphous forms via XRPD; crystalline forms are more stable at neutral pH .

Advanced: What strategies optimize this compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Phosphonooxymethyl derivatization at the pyridyl group enhances water solubility (e.g., compound A1H4V in PDB) .

- Lipid nanoparticle encapsulation : Improves permeability across biological membranes (e.g., 80% encapsulation efficiency via microfluidics) .

- Metabolic stability assays : Use hepatic microsomes to identify vulnerable sites (e.g., thiazolidine ring oxidation) .

Basic: How do structural analogs (e.g., pyridin-2-yl vs. pyridin-3-yl substitution) affect enzyme inhibition potency?

Answer:

Pyridin-3-yl substitution enhances binding to enzymes with hydrophobic active sites (e.g., MMP-9) due to optimal spatial orientation. Comparative assays:

- Docking simulations : Pyridin-3-yl forms π-π interactions with Phe in MMP-9, unlike pyridin-2-yl .

- IC determination : Pyridin-3-yl analogs show 10-fold lower IC (e.g., 0.5 μM vs. 5 μM for pyridin-2-yl) in fluorogenic assays .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to metalloproteases over 100 ns trajectories (AMBER force field) to assess binding free energy (ΔG ≤ -40 kcal/mol suggests high affinity) .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity against COX-2 .

- Free-energy perturbation (FEP) : Quantifies substituent effects (e.g., 5,5-dimethyl vs. 5-methyl-5-ethyl) on binding .

Basic: How should researchers handle discrepancies in reported melting points or spectral data?

Answer:

- Recrystallization solvent effects : Compare melting points from ethanol (mp 160–162°C) vs. acetonitrile (mp 158–160°C) .

- NMR referencing : Ensure deuterated solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) are correctly accounted for .

- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。